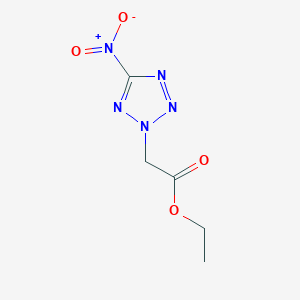

![molecular formula C9H13N3Si B2418728 [(苯基二甲基甲硅烷基)甲基]叠氮化物 CAS No. 1144111-27-2](/img/structure/B2418728.png)

[(苯基二甲基甲硅烷基)甲基]叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(Phenyldimethylsilyl)methyl] azide is a versatile material used in scientific research. It’s an organic compound that contains an azide functional group . Organic azides are especially useful in various types of synthetic conversions .

Synthesis Analysis

Organic azides can be prepared by the methylation of sodium azide, for instance with dimethyl sulfate in alkaline solution . Azides have been used in the synthesis of various heterocycles . They are involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Chemical Reactions Analysis

Azides are highly reactive and versatile. They are extremely useful for forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Physical And Chemical Properties Analysis

Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure . The stability of an organic azide is dependent upon its chemical structure .

科学研究应用

Synthesis of New Organotin Hydrides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of new organometallic compounds.

Summary of the Application

The compound “[(Phenyldimethylsilyl)methyl] azide” is used in the synthesis of two new organotin hydrides . Organotin hydrides have many applications in organic synthesis, not only as reducing reagents, but also as intermediates in the generation of carbon–carbon bonds, and for the preparation of compounds, such as vinylstannanes, which are invaluable starting materials for cross-coupling reactions .

Methods of Application or Experimental Procedures

The reaction of (phenyldimethylsilyl)methylmagnesium bromide in ether afforded ((phenyldimethylsilyl)methyl) trimethyltin (72%), and with (−)-menthyldimethyltin bromide gave (((phenyl dimethylsilyl)methyl)(1R,2R,5R) -2-isopropyl-5-methylcyclohexyl)dimethyltin (84%). Bromo dealkylation of 3 with bromine in MeOH led to ((phenyldimethylsilyl)methyl)dimethyltin bromide (82%), which upon reduction with LiAlH4 yielded ((phenyldimethyl silyl)methyl)dimethyltin hydride (95%) .

Results or Outcomes Obtained

The synthesis resulted in the creation of two new organotin hydrides with yields ranging from 72% to 95% . These new compounds can be used as starting materials for further reactions in organic synthesis .

Nucleophilic Substitution Reactions

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in nucleophilic substitution reactions .

Summary of the Application

The azide ion is an extremely good nucleophile and is used in SN2 reactions to form C-N bonds . Organic azides serve as “masked” amines .

Methods of Application or Experimental Procedures

Primary and secondary alkyl halides and sulfonates are readily displaced by N3−, resulting in alkyl azides . The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .

Results or Outcomes Obtained

The result of these reactions is the formation of alkyl azides, which can be further reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Click Chemistry

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in click chemistry .

Summary of the Application

Organic azides participate in the “click reaction” between an azide and an alkyne . This reaction is generally quite reliable, lending itself to combinatorial chemistry .

Methods of Application or Experimental Procedures

The azide and the alkyne groups undergo an impressively fast and selective coupling . This type of formal 1,3-dipolar cycloaddition is the most famous example of so-called "click chemistry" .

Results or Outcomes Obtained

The result of this reaction is the formation of a new compound through a 1,3-dipolar cycloaddition . This reaction is highly selective and efficient, making it a popular choice in combinatorial chemistry .

Preparation of Alkyl Azides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the preparation of alkyl azides .

Summary of the Application

As a pseudohalide, azide generally displaces many leaving groups, e.g. Br−, I−, TsO−, sulfonate, and others to give the azido compound . The azide source is most often sodium azide (NaN3), although lithium azide (LiN3) has been demonstrated .

Methods of Application or Experimental Procedures

The usual procedure is to use an azide salt such as NaN3 or KN3 with the appropriate alkyl halide in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethylsulfoxide (DMSO) .

Results or Outcomes Obtained

The result of these reactions is the formation of alkyl azides . These organic azide products are reasonably stable, even if they look a little weird .

Preparation of Azides from Alcohols

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the preparation of azides from alcohols .

Summary of the Application

Aliphatic alcohols give azides via a variant of the Mitsunobu reaction, with the use of hydrazoic acid .

Methods of Application or Experimental Procedures

Alcohols can be converted into azides in one step using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) .

Results or Outcomes Obtained

The result of these reactions is the formation of azides from alcohols . This makes for a very useful route to azides from alcohols .

安全和危害

Azides possess toxic properties and can be potentially explosive and shock sensitive under certain conditions . Methyl azide is stable at ambient temperature but may explode when heated . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .

未来方向

Azides have significant potential in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azide derivatives . The incorporation of the heterocyclic moiety into the azide scaffold has improved the bioactive properties of the target derivatives .

属性

IUPAC Name |

azidomethyl-dimethyl-phenylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,8-11-12-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVOPHVFJUZHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CN=[N+]=[N-])C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Phenyldimethylsilyl)methyl] azide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)

![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)

![N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418651.png)

![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)

![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2418664.png)